Metrifonate

描述

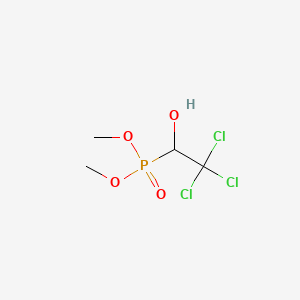

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloro-1-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFACJZMKEDPNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C(Cl)(Cl)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3O4P | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021389 | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2] | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1141 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White, crystalline solid, Colorless crystals | |

CAS No. |

52-68-6, 56042-26-3, 56042-27-4 | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorfon [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056042274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metrifonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORFON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metrifonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlorfon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorfon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIFONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MVY4KU98F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBF2DG4G2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRIFONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VCQ9C0OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 183 °F (NTP, 1992), 82.2 °C | |

| Record name | TRICHLORFON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorfon | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Molecular Interactions of Metrifonate

Neurobiological Interactions Beyond Cholinesterase Inhibition

While Metrifonate is primarily recognized as an irreversible organophosphate acetylcholinesterase (AChE) inhibitor, it also exhibits neurobiological interactions that extend beyond this primary mechanism wikipedia.orgfishersci.at. This compound acts as a prodrug, non-enzymatically converting to its active metabolite, dichlorvos (B1670471), which is responsible for the inhibition of AChE wikipedia.orgwikipedia.orgherts.ac.uk. This inhibition leads to an accumulation of acetylcholine (B1216132) at synaptic clefts, enhancing cholinergic transmission wikipedia.org.

Modulation of Neurotrophic Factor Synthesis (NGF, BDNF)

This compound has been shown to up-regulate the neurotrophic activity of cultured rat astrocytes, similar to acetylcholine wikipedia.org. Studies have demonstrated that this compound potently and transiently elevates the protein levels and secretion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), but not Neurotrophin-3 (NT-3) wikipedia.org. The stimulatory effect on NGF was mimicked by the selective nicotinic receptor agonist, nicotine, and was completely blocked by the nicotinic antagonist, mecamylamine (B1216088) wikipedia.org. Conversely, the impact on BDNF synthesis was mimicked by the muscarinic receptor agonist, pilocarpine, and abolished by the selective muscarinic antagonist, scopolamine (B1681570) wikipedia.org. These findings suggest that this compound's influence on NGF and BDNF synthesis depends on different cholinergic pathways, indicating a trophic role for the compound wikipedia.org.

Table 1: Effects of this compound on Neurotrophic Factor Synthesis in Cultured Rat Astrocytes

| Neurotrophic Factor | Effect of this compound | Mimicked by | Blocked by | Receptor Pathway |

| NGF | Elevated protein levels and secretion wikipedia.org | Nicotine wikipedia.org | Mecamylamine wikipedia.org | Nicotinic wikipedia.org |

| BDNF | Elevated protein levels and secretion wikipedia.org | Pilocarpine wikipedia.org | Scopolamine wikipedia.org | Muscarinic wikipedia.org |

| NT-3 | No significant effect wikipedia.org | N/A | N/A | N/A |

Effects on Neuronal Excitability in Specific Brain Regions

This compound significantly increases neuronal excitability in CA1 pyramidal neurons from both young and aging rabbit hippocampus guidetopharmacology.orgciteab.comidrblab.net. This effect is characterized by a reduction in the post-burst afterhyperpolarization (AHP) and accommodation, which are crucial for regulating neuronal firing frequency guidetopharmacology.orgidrblab.net. The observed changes in excitability with this compound mimic those seen with the cholinergic agonist carbachol (B1668302) and the cholinesterase inhibitor eserine, and can be reversed by atropine, indicating that this compound primarily acts via muscarinic cholinergic neurotransmission idrblab.net. Higher concentrations of this compound were required to achieve significant increases in neuronal excitability in CA1 neurons of aging rabbits compared to young ones, suggesting a shift in efficacy with age idrblab.net. Chronic this compound treatment has also been shown to increase the basal level of neuronal excitability ex vivo idrblab.net.

Involvement in Oxidative Homeostasis and Caspase Activity

This compound's implications for antioxidant status and the regulation of apoptotic processes have been evaluated in studies using Wistar rats fishersci.cawikipedia.org. In the cerebral cortex, this compound exposure led to decreased acetylcholinesterase (AChE) activity, increased caspase 3 activity, and an elevated ferric reducing antioxidant power (FRAP) level fishersci.cawikipedia.orgfishersci.fi. While this compound had a lower impact on oxidative stress in the liver, the cerebral cortex showed a significant increase in total low molecular weight antioxidants and a slight decrease in thiobarbituric acid reactive substances (TBARS) fishersci.fi. The increase in caspase 3 activity in the brain suggests an involvement in apoptotic processes, although a direct link between AChE inhibition and redox homeostasis was not unambiguously established fishersci.fi.

Table 2: Effects of this compound on Oxidative Homeostasis and Caspase Activity in Rat Cerebral Cortex

| Biomarker | Effect of this compound Exposure |

| Acetylcholinesterase (AChE) Activity | Decreased fishersci.cawikipedia.org |

| Caspase 3 Activity | Increased fishersci.cawikipedia.org |

| Ferric Reducing Antioxidant Power (FRAP) | Increased fishersci.cawikipedia.org |

| Thiobarbituric Acid Reactive Substances (TBARS) | Slightly decreased fishersci.fi |

| Reduced Glutathione (GSH) Level | Significantly increased fishersci.fi |

Parasite-Specific Molecular Targets and Physiological Effects

This compound has been historically utilized as an anthelmintic, particularly for the treatment of schistosomiasis wikipedia.org. Its efficacy against parasitic worms is rooted in its specific molecular targets and subsequent physiological effects.

Neuromuscular Junction Disruption in Parasitic Organisms

As a prodrug, this compound is converted to dichlorvos, which acts as an irreversible inhibitor of acetylcholinesterase in parasitic organisms wikipedia.orgfishersci.ca. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junctions of the parasite wikipedia.org. The continuous stimulation of the parasite's muscles due to acetylcholine accumulation results in neuromuscular dysfunction, causing paralysis wikipedia.orgfishersci.cafishersci.ca. This disruption of neuromuscular homeostasis is a validated strategy for drug development against parasitic worms fishersci.ca.

Impact on Parasite Motility and Survival

The paralysis induced by this compound's active metabolite, dichlorvos, significantly impacts the motility of parasitic worms wikipedia.orgfishersci.ca. For instance, in Schistosoma haematobium schistosomula, this compound at concentrations of 90 µg/ml killed all parasites within 24 hours, and at 30 µg/ml, it killed them within 72 hours wikipedia.org. At lower concentrations (e.g., 1.1 µg/ml, 3.3 µg/ml, and 10 µg/ml), motility was reduced to minimal or sporadic movements after 48 to 72 hours wikipedia.org. The inability of the parasite to move and feed effectively ultimately leads to its expulsion from the host organism and eventual death, thereby treating the infection wikipedia.org. Studies have shown good in vitro activity of this compound on Schistosoma mansoni schistosomula, consistent with its known effects on adult worms wikipedia.orgciteab.comwikidoc.org.

Table 3: Impact of this compound on Schistosoma haematobium Schistosomula Motility and Survival

| This compound Concentration | Time to Kill All Parasites | Effect on Motility (Lower Concentrations) |

| 90 µg/ml | 24 hours wikipedia.org | N/A |

| 30 µg/ml | 72 hours wikipedia.org | N/A |

| 1.1 - 10 µg/ml | N/A | Reduced to minimal/sporadic movement (48-72 hours) wikipedia.org |

Pharmacological Research on Metrifonate

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Research into the ADME profile of metrifonate has elucidated its pharmacokinetic behavior across various species, including humans and laboratory animals.

Following oral administration, this compound is rapidly absorbed, typically reaching peak plasma concentrations within one hour in humans. Studies in healthy volunteers administered single oral doses ranging from 2.5 to 15 mg/kg showed that peak plasma levels were attained within two hours. The absorption of radiolabeled this compound in rabbits was found to be rapid and nearly complete, exceeding 99%. In rats, absorption after oral dosing was also rapid and almost complete, with over 83% of the dose absorbed, and peak plasma concentrations of 6.8 mg eq/L were reached at one hour post-dosing. fao.orgportico.orgnih.govresearchgate.net

Repeated oral doses in rats for 21 consecutive days at 10 mg/kg body weight resulted in increased pharmacokinetic parameters, with a maximum concentration (Cmax) of 10.4 mg/L, a half-life (t½) of 28.4 hours, and an area under the curve (AUC) of 494 mg·h/kg. fao.org In late middle-aged human subjects, this compound was rapidly absorbed with an average time to maximum concentration (tmax) of 20-30 minutes and a Cmax of approximately 1.2 mg/L for a 1.5 mg/kg dose. The Cmax demonstrated a linear increase with dose.

Table 1: Summary of this compound Oral Absorption and Plasma Concentration Parameters

| Species | Dose (mg/kg) | Absorption Rate | Tmax (h) | Cmax (mg/L or µmol/L) | T½ (h) | AUC (mg·h/kg or µmol·h/L) | Reference |

| Human (single dose) | 2.5-15 | Rapid | <2 | - | - | - | nih.govresearchgate.net |

| Human (single dose, 7.5) | 7.5 | Rapid | 0.17-1 | 50.5 ± 18.9 µmol/L | 2.07 ± 0.24 (whole blood) | 89.2 ± 16 µmol·h/L | portico.org |

| Human (late middle-aged, 1.5) | 1.5 | Rapid | 0.33-0.5 | ~1.2 mg/L | 2 | - | |

| Rat (single dose) | 10 | Rapid and almost complete (>83%) | 1 | 6.8 mg eq/L | ~1.2 (initial), ~100 (terminal) | - | fao.org |

| Rat (repeated dose, 21 days) | 10 | Rapid | 0.5 | 10.4 mg/L | 28.4 | 494 | fao.org |

| Rabbit (single dose) | 67 | Rapid and complete (>99%) | 0.25-0.5 | 102, 16, 1 mg/L (isomers) | - | - | fao.org |

This compound and its active metabolite, dichlorvos (B1670471) (DDVP), are well distributed throughout the body's tissues. doctorlib.org In humans, DDVP concentrations in plasma were approximately 1% of this compound levels, and 0.5% or less in erythrocytes. portico.org Studies in mice demonstrated DDVP formation in the brain following this compound administration, leading to significant inhibition of acetylcholinesterase (AChE) and an increase in acetylcholine (B1216132) concentrations within 15 minutes. portico.org In rat brain, both aqueous-soluble and detergent-soluble forms of AChE were almost equally inhibited. portico.org The effects of this compound and DDVP on brain cholinesterase activity have been confirmed after oral administration in both young and old rats, with older animals showing 30-50% higher inhibition levels. this compound is considered to penetrate the central nervous system, affecting cholinergic neurotransmission. researchgate.netacs.org

This compound is a prodrug that undergoes non-enzymatic transformation to its active metabolite, dichlorvos (DDVP), through hydrolysis and elimination of HCl followed by a rearrangement of an intermediate. portico.orgdoctorlib.orgresearchgate.netbrown.eduresearchgate.netnih.govwho.int This conversion is a major metabolic pathway. DDVP is the only metabolite with effective insecticidal action, and the clinical effect of this compound is mediated exclusively via DDVP formation. fao.org

Further metabolism of DDVP occurs. The vinyl moiety of DDVP can undergo two biotransformation routes: conversion to dichloroethanol, followed by the formation of dichloroethanol glucuronide, or dehalogenation and incorporation of the carbon atoms into various metabolic pathways, ultimately producing hippuric acid, urea, and carbon dioxide. fao.orgnih.gov Quantitatively minor metabolic pathways of this compound include demethylation. fao.orgnih.govpharmacompass.com Other identified metabolites in plasma, urine, and bile include dichloroacetaldehyde, which is further metabolized to dichloroacetic acid. fao.org The diastereoisomers M1 and M2 are formed from this compound and are converted to M3 by HCl removal, with M3 further metabolized to M13 or dichloroacetic acid. fao.org Stereoselective glucuronidation has been observed, with more M1 isomer found in plasma and urine than M2. fao.org

Table 2: Key Metabolic Pathways and Metabolites of this compound

| Parent Compound | Primary Metabolic Pathway | Active Metabolite | Further Metabolites/Pathways | Reference |

| This compound | Non-enzymatic transformation (hydrolysis and HCl elimination) | Dichlorvos (DDVP) | - | portico.orgdoctorlib.orgresearchgate.netbrown.eduresearchgate.netnih.govwho.int |

| Dichlorvos (DDVP) | - | - | Dichloroethanol → Dichloroethanol glucuronide | fao.orgnih.gov |

| Dichlorvos (DDVP) | - | - | Dehalogenation → Incorporation into metabolic pathways (e.g., hippuric acid, urea, CO2) | nih.gov |

| This compound | Minor pathway | - | Demethylation | fao.orgnih.govpharmacompass.com |

| Dichlorvos (DDVP) | - | - | Dichloroacetaldehyde → Dichloroacetic acid | fao.org |

| This compound | - | - | Diastereoisomers M1 and M2 → M3 (by HCl removal) → M13 or Dichloroacetic acid | fao.org |

Radioactivity from this compound is primarily excreted in the urine, with over 75% of the dose excreted within four hours in rats and rabbits. fao.org In rats, 6.8% of the dose was found in expired air and 2.3% in feces. fao.org When repeated oral doses were administered to rats, 39% and 38% of the total dose were excreted in urine and feces, respectively. fao.org In calves, over 120 hours post-dose, excretion of total radioactivity was relatively low, with 2.8% and 1.6% of the administered dose excreted in urine, and 3.3% and 0.3% in feces. fao.org Clearance of this compound in humans primarily occurs via dichlorvos excreted in urine. portico.org

Metabolic Pathways and Metabolite Formation

Pharmacodynamics and Dose-Response Relationships

This compound is an irreversible cholinesterase inhibitor, with its effects largely mediated by its active metabolite, DDVP. researchgate.netresearchgate.netnih.govnih.gov

In studies investigating the influence of food and time of administration, plasma cholinesterase activity was maximally inhibited (>95%) one and three hours after treatment, remaining measurably inhibited (approximately 50%) 24 hours after dosing. inchem.orgnih.gov Chronic this compound treatment in aging rabbits significantly decreased red blood cell AChE activity by 25%. nih.gov In rats, complete recovery of cholinesterase activity in blood and brain is attained 24 hours after a single oral dose of 100 mg/kg.

Table 3: Time-Course of Cholinesterase Inhibition by this compound (Human Data)

| Enzyme Type | Peak Inhibition Time | Max Inhibition (%) | Recovery Half-Life (t½) | Reference |

| Plasma Cholinesterase | 15 min | 78.5 ± 12.3 | 9.0 ± 3.3 days | portico.orgresearchgate.net |

| Erythrocyte Cholinesterase | 1 h | 61.0 ± 11.0 | 7.0 ± 3.5 h (initial), 26.6 ± 15.2 days (overall) | portico.orgresearchgate.net |

Correlation Between Cholinesterase Inhibition and Biological Effects

This compound's primary mechanism of action involves the inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.govuni.lu. While DDVP produces an irreversible inhibition of brain cholinesterase, the enzyme recovery is dependent on the synthesis of new enzyme nih.gov. However, due to the spontaneous hydrolysis of the covalent bond formed in vivo, leading to enzyme reactivation with a half-time of approximately 3-4 hours, this compound is more accurately characterized as a pseudo-irreversible inhibitor nih.gov.

Research indicates that this compound exhibits preferential inhibition of butyrylcholinesterase over acetylcholinesterase nih.gov. In in vitro studies conducted in rat brain cortex and hippocampus, this compound demonstrated a greater potency in inhibiting BuChE compared to AChE wikipedia.org. Studies in healthy human volunteers have shown that plasma cholinesterase (BuChE) is inhibited to low levels across various doses, while erythrocyte cholinesterase (AChE) inhibition occurs in a dose-dependent manner nih.govnih.gov.

The inhibition of cholinesterase by this compound has been correlated with various biological effects. Animal and human studies have provided evidence supporting the memory-enhancing effects of this compound nih.gov. In double-blind, placebo-controlled trials involving patients with Alzheimer's disease (AD), this compound treatment led to observed benefits in cognitive measures, such as scores on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), as well as improvements in behavioral measures (Neuropsychiatric Inventory) and global function (Clinician's Interview-Based Impression of Change-plus) nih.govnih.govnih.govguidetopharmacology.org. For instance, a 3-month study reported a significant difference of 2.6 points in ADAS-Cog scores between the this compound-treated group and the placebo group nih.gov.

Furthermore, chronic administration of this compound to aging rats resulted in a sustained increase in extracellular acetylcholine levels within the cortex and hippocampus nih.gov. In a study investigating scopolamine-induced spatial memory deficits in rats, this compound at a dose of 60 mg/kg successfully antagonized these working memory impairments, whereas donepezil (B133215) did not wikipedia.org. However, it is noteworthy that one study in mice indicated that this compound, at doses known to cause cholinesterase inhibition, did not affect brain acetylcholine levels or its synthesis rate, unlike tacrine (B349632) at higher doses iiab.me. Additionally, a study exploring the kinetics of brain cholinesterase inhibition found that regional differences in the sensitivity of various brain areas to this compound-induced cholinesterase inhibition could not be directly correlated with the regional variation of its functional effects uni.lu.

Comparative Pharmacology of this compound with Other Cholinesterase Inhibitors

This compound is one of several cholinesterase inhibitors that have been investigated for their pharmacological properties, particularly in the context of neurodegenerative diseases. Other notable inhibitors include tacrine, donepezil, rivastigmine (B141), and galantamine, each possessing distinct characteristics in terms of their mechanism of action, potency, selectivity, and duration of effect nih.govuni.luuni.lunih.gov.

Mechanisms of Action and Selectivity: this compound, through its active metabolite DDVP, is classified as a pseudo-irreversible inhibitor of both AChE and BuChE nih.govuni.lunih.gov. This pseudo-irreversibility arises from the spontaneous hydrolysis of the covalent bond formed with the enzyme, leading to enzyme reactivation nih.gov. In in vitro settings, this compound has demonstrated a higher potency in inhibiting BuChE compared to AChE wikipedia.org.

In contrast, donepezil is characterized as a potent, specific, non-competitive, and reversible inhibitor primarily targeting AChE, with a selectivity for AChE over BuChE reported to be 1250 times greater nih.govuni.lu. Rivastigmine is a pseudoirreversible carbamate (B1207046) inhibitor that inhibits both AChE and BuChE, exhibiting some brain selectivity for the hippocampus and cortex nih.govnih.govnih.govnih.gov. It has also shown preferential inhibition for the G1 molecular form of AChE charchem.org. Tacrine, an earlier compound, is a reversible inhibitor of both AChE and BuChE nih.govlabsolu.ca. Galantamine is a reversible and competitive AChE inhibitor that also uniquely functions as an allosteric modulator of nicotinic receptor sites, potentially enhancing cholinergic transmission nih.govuni.lunih.gov.

Potency and Duration of Action: Comparative studies in rats assessing the dose-response characteristics for inducing tremor, lacrimation, salivation, and hypothermia revealed differences in potency among these inhibitors. The order of potency (ED50 value in µmol/kg) was found to be: rivastigmine (3.7) > donepezil (18.0) > tacrine (37.5) > this compound (470) nih.gov.

Regarding duration of action, this compound (at 777 µmol/kg) and rivastigmine (at 12.5 µmol/kg) demonstrated effects that did not extend beyond 3 hours in rat models evaluating tremor and hypothermia. Conversely, tacrine (at 150 µmol/kg) and donepezil (at 20 µmol/kg) exhibited more prolonged effects, lasting over 6 hours nih.gov. Donepezil is noted for having the longest elimination half-life (70-80 hours), which allows for once-daily administration. Rivastigmine typically requires twice-daily administration, while tacrine historically required four times daily dosing. This compound is generally described as a long-acting cholinesterase inhibitor and can be administered once daily nih.govnih.govnih.govnih.gov.

Effects on Acetylcholine Levels and Enzyme Regulation: Chronic treatment with this compound, rivastigmine, and donepezil in aging rats has been shown to induce a long-lasting increase in acetylcholine levels in the brain nih.gov. However, a study comparing this compound with tacrine in mice indicated that this compound, despite causing cholinesterase inhibition, did not affect brain acetylcholine levels or its synthesis rate, unlike tacrine at higher doses which increased acetylcholine levels iiab.me.

An interesting distinction lies in their effects on enzyme regulation: this compound may not induce the up-regulation of AChE, a phenomenon observed with donepezil, which can cause a strong dose-dependent up-regulation of AChE activity nih.gov.

Interactions with Other Agents: In in vivo studies, memantine (B1676192), an N-methyl-D-aspartate (NMDA) receptor antagonist, did not influence AChE inhibition caused by donepezil or rivastigmine. However, memantine was found to prevent AChE inhibition induced by diisopropyl fluorophosphate (B79755) (DFP) and this compound uni.lu. This suggests differing interaction profiles with other pharmacological agents.

Preclinical and Clinical Research on Metrifonate S Therapeutic Applications

Metrifonate in Schistosomiasis Research

This compound has been a significant agent in the treatment and prevention of schistosomiasis, particularly against Schistosoma haematobium infections.

Efficacy in Schistosoma haematobium Infections

Clinical trials have demonstrated this compound's effectiveness in treating Schistosoma haematobium infections, commonly known as urinary schistosomiasis. Studies in various endemic regions have reported notable cure rates and significant reductions in egg counts. For instance, a field trial in Rhodesia observed a 60% cure rate six weeks post-treatment with this compound nih.gov. In other trials, cure rates of 71% and 79% were achieved with this compound, typically administered in spaced doses who.intnih.gov. A study involving Egyptian schoolchildren showed a marked reduction in urine egg counts, reaching 90% over a 30-week follow-up period after a single dose of this compound ajtmh.org.

The efficacy can vary based on the number of doses and initial infection intensity. For example, a study comparing different this compound dosages in Niger found that while a single dose yielded a low cure rate (35.3%), two or three doses significantly improved it, especially in cases with lower initial egg output (62% and 70% cure rates for 2 and 3 doses, respectively, in individuals with <5 eggs/10 ml urine) researchgate.net. A field trial in northern Nigerian schoolchildren reported a mean reduction in egg counts of 94.5% eight weeks after completion of a three-dose regimen researchgate.net.

The following table summarizes efficacy data from various studies on this compound in Schistosoma haematobium infections:

| Study Location | Dosage Regimen | Cure Rate (%) | Egg Reduction Rate (%) | Follow-up Period | Citation |

| Rhodesia | 3 doses, 7.5 mg/kg fortnightly | 60% | Not specified | 6 weeks | nih.gov |

| Tanzania | 1-2 doses, 7.5 mg/kg | ~67% (2 trials: 71%, 79%) | Not specified | 6 months | who.intnih.gov |

| Egypt | Single dose, 10 mg/kg | Higher in lightly infected | 90% | 30 weeks | ajtmh.org |

| Niger | 1 dose, 10 mg/kg | 35.3% | Not specified | 4 months | researchgate.net |

| Niger | 2 doses, 10 mg/kg | 62% (for <5 eggs/10ml) | Not specified | 4 months | researchgate.net |

| Niger | 3 doses, 10 mg/kg | 70% (for <5 eggs/10ml) | Not specified | 4 months | researchgate.net |

| Northern Nigeria | 3 doses, 7.5 mg/kg at 4-week intervals | Not specified | 94.5% | 8 weeks | researchgate.net |

Prophylactic Studies in Endemic Areas

This compound has also been investigated for its prophylactic properties in areas endemic for schistosomiasis. A field trial conducted in rural African children in Rhodesia, an area highly endemic for Schistosoma haematobium and S. mansoni, demonstrated this compound's effectiveness as a prophylactic agent nih.gov. Children who continued to receive this compound as a prophylactic showed a significant reduction in new infections, even during periods of high transmission, and those who did become infected exhibited very low intensities of infection nih.gov. This suggests that this compound can significantly lower the rate of new infections in high-risk populations research-nexus.net. The integration of this compound into public health initiatives could lead to a substantial reduction in schistosomiasis transmission research-nexus.net.

Comparative Efficacy Studies with Other Anthelmintics

Comparisons between this compound and other anthelmintics, particularly praziquantel (B144689), have been conducted to assess their relative efficacies against Schistosoma haematobium. A systematic review and network meta-analysis revealed that while praziquantel (40 mg/kg) was the most efficient drug in reducing egg count (SUCRA=94.4%), different doses of this compound also showed considerable efficacy. This compound at 10 mg/kg had an egg reduction rate SUCRA of 82.3% walshmedicalmedia.comresearchgate.net. For cure rates, this compound at 5 mg (SUCRA=62.2%) and 10 mg (SUCRA=59.7%) were found to be more effective than praziquantel (SUCRA=40.4%) in some analyses, although praziquantel was superior to this compound 7.5 mg walshmedicalmedia.comresearchgate.net.

Another study comparing praziquantel (40 mg/kg single dose) and this compound (three fortnightly doses of 10 mg/kg) in heavily infected subjects found that praziquantel cured 63% of individuals, significantly more than the 18% cured by this compound researchgate.net. However, both drugs led to similar reductions in bladder granulomata and bladder thickening, and both effectively controlled morbidity due to urinary schistosomiasis, as evidenced by reductions in hematuria and proteinuria researchgate.netajtmh.org. A long-term follow-up study over two years showed that while praziquantel (40 mg/kg) had a significantly higher cure rate (47.4%) compared to this compound (17.4%) in single-dose treatments, the percentage reduction in urinary egg excretion remained high for both (praziquantel 96.9%, this compound 90.3%) nih.gov.

The table below provides a comparative overview of this compound's efficacy against other anthelmintics:

| Drug(s) Compared | Outcome Measure | This compound Efficacy | Comparator Efficacy | Citation |

| Praziquantel (PZQ) | Cure Rate (Network Meta-analysis) | 5 mg: SUCRA=62.2%; 10 mg: SUCRA=59.7% | PZQ 40 mg: SUCRA=40.4% | walshmedicalmedia.comresearchgate.net |

| Praziquantel (PZQ) | Egg Reduction Rate (Network Meta-analysis) | 10 mg: SUCRA=82.3% | PZQ 40 mg: SUCRA=94.4% | walshmedicalmedia.comresearchgate.net |

| Praziquantel (PZQ) | Cure Rate (Heavily Infected) | 18% (3 x 10 mg/kg) | 63% (single 40 mg/kg) | researchgate.net |

| Praziquantel (PZQ) | Hematuria Reduction | From 75% to 17% | From 75% to 17% | researchgate.net |

| Praziquantel (PZQ) | Proteinuria Reduction | From 73% to 29% | From 73% to 27% | researchgate.net |

| Praziquantel (PZQ) | Cure Rate (2-year follow-up, single dose) | 17.4% (10 mg/kg) | 47.4% (40 mg/kg) | nih.gov |

| Praziquantel (PZQ) | Egg Reduction (2-year follow-up, single dose) | 90.3% (geometric mean) | 96.9% (geometric mean) | nih.gov |

This compound in Alzheimer's Disease Research

This compound has been investigated for its potential in treating Alzheimer's disease (AD) due to its cholinesterase inhibitory properties.

Preclinical Studies on Cognitive Enhancement

Preclinical studies have explored this compound's ability to enhance cognitive function, primarily through its action as a long-acting cholinesterase inhibitor nih.govnih.govnih.gov. The active metabolite, DDVP, causes irreversible inhibition of brain cholinesterase, with enzyme recovery depending on new enzyme synthesis nih.govnih.gov. This inhibition leads to increased levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning, which is typically deficient in AD nih.govnih.gov.

Various animal models designed to mimic cholinergic deficits and memory impairment seen in AD have been used to study this compound's effects.

Scopolamine-treated Rats: Scopolamine (B1681570) is often used to induce cognitive deficits by blocking muscarinic acetylcholine receptors. Oral administration of this compound (5.0-15.0 mg/kg) ameliorated the learning impairment induced by scopolamine in tasks such as the water maze and passive avoidance nih.gov. This compound also significantly increased extracellular acetylcholine levels in the cerebral cortex of these rats nih.gov.

Basal Forebrain-lesioned Rats: Lesions in the basal forebrain are used to model the degeneration of cholinergic neurons observed in AD nih.govtandfonline.comresearchgate.net. In rats with basal forebrain lesions, this compound (5.0-15.0 mg/kg) improved learning impairments in water maze and passive avoidance tasks nih.gov. Higher doses (50 and 100 mg/kg) of this compound increased extracellular acetylcholine levels and decreased choline (B1196258) levels in the cerebral cortex, and further reduced cholinesterase activity in the lesioned brain areas nih.gov.

Aging Rabbits: this compound has been shown to improve the acquisition of eyeblink conditioning, a model for associative learning, in aging rabbits. Cognitive enhancement was observed at erythrocyte acetylcholinesterase inhibition rates of 30-80% below baseline, with maximal behavioral efficacy at 40% inhibition portico.orgphysiology.org.

Medial Septal-lesioned Mice: In C57BL mice with medial septal lesions, which induce cognitive deficits, this compound stimulated spatial navigation and alleviated the loss of activity in Y-maze and passive avoidance tasks nih.gov. However, in hippocampal-lesioned mice, this compound did not affect spatial navigation nih.gov.

APP and PS1 Transgenic Mice: Long-term treatment with this compound (100 mg/kg) in 7-month-old doubly transgenic APP+PS1 mice, a model for amyloid pathology in AD, did not inhibit the overproduction and deposition of amyloid beta-peptide (Aβ). In fact, it increased Aβ40 and Aβ42 levels in the hippocampus, although the Aβ42 to 40 ratio was significantly reduced. This compound treatment did not affect cognitive testing parameters in these mice nih.gov. This suggests that while this compound can improve cholinergic deficits, its impact on amyloid pathology may be limited or complex.

The consistent finding across various animal models with cholinergic deficits is that this compound, by inhibiting cholinesterase and increasing acetylcholine levels, can ameliorate learning and memory impairments nih.govnih.govnih.gov.

Behavioral and Neurochemical Outcomes in Preclinical Models

Preclinical studies have provided insights into this compound's effects on behavior and neurochemistry. This compound functions as a prodrug, undergoing non-enzymatic conversion to its active metabolite, 2,2-dichlorovinyl dimethyl phosphate (B84403) (DDVP), which is a long-acting cholinesterase inhibitor. nih.govpatsnap.com This conversion leads to the inhibition of acetylcholinesterase, which occurs rapidly and is dose-dependent. nih.gov

Research in animal models demonstrated that both this compound and DDVP improved performance in young rats and exhibited cognitive improvement in aged rats. nih.gov Neurochemically, this compound has been shown to increase acetylcholine (ACh) levels in the brain. patsnap.com Furthermore, it elevates norepinephrine (B1679862) and dopamine (B1211576) levels in the rat cortex, neurotransmitters that are also implicated in Alzheimer's disease. Studies in rats indicated that this compound improved social memory and reversed scopolamine-induced cognitive deficits. researchgate.net In the rat brain, this compound was found to inhibit both aqueous-soluble and detergent-soluble forms of acetylcholinesterase almost equally. portico.org

Clinical Trials and Efficacy Assessments (Phases I, II, III)

Clinical investigations into this compound for Alzheimer's disease spanned multiple phases, assessing its efficacy across various domains.

Many pivotal clinical trials for this compound in Alzheimer's disease were designed as randomized, double-blind, placebo-controlled, parallel-group studies. nih.govcochrane.orgkarger.comreliasmedia.comkarger.combmj.com These trials typically included a screening period, often lasting two weeks, followed by a double-blind treatment phase that ranged from 6 to 36 weeks, with many lasting 26 weeks. nih.govcochrane.orgkarger.comreliasmedia.combmj.com

A common dosing strategy involved an initial loading dose period, generally for one to three weeks, followed by maintenance doses. portico.orgcochrane.orgreliasmedia.comtandfonline.comresearchgate.net In some instances, maintenance dosages were individualized based on body weight, while one trial utilized a fixed daily dose. tandfonline.com The this compound in Alzheimer's Trial (MALT) was a notable international, randomized, double-blind, placebo-controlled, parallel-group study over 26 weeks, enrolling 605 patients who were randomized to receive different this compound dose groups or placebo. karger.com

Primary outcome measures in these trials frequently included the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) for cognitive function and the Clinician's Interview-based Impression of Change with Caregiver Input (CIBIC-plus) for global status. portico.orgreliasmedia.comkarger.com Behavioral measures were often assessed using instruments such as the Neuropsychiatric Inventory (NPI). reliasmedia.comkarger.com A pooled analysis of four studies, which met Food and Drug Administration (FDA) guidelines for establishing efficacy, included data from 550 patients receiving placebo, 769 patients on this compound (30–60 mg by weight), and 197 patients on this compound (60/80 mg by weight). karger.com

Clinical trials consistently demonstrated that this compound was associated with significant improvements in cognitive function when compared to placebo. portico.orgcochrane.orgreliasmedia.comkarger.combmj.comresearchgate.netjwatch.org Improvements on the ADAS-Cog ranged from 1.3 to 3.24 points versus placebo after 26 weeks of treatment. researchgate.net A pooled analysis specifically highlighted that this compound in the 60/80 mg group significantly improved cognitive abilities as measured by both ADAS-Cog and Mini-Mental State Examination (MMSE) (p = 0.0001 for both). karger.com

Improvements were also observed in clinical global impression scales, such as the CIBIC-Plus. cochrane.orgkarger.com Regarding behavioral symptoms, some studies reported improvements, particularly in areas like hallucinations, as indicated by Neuropsychiatric Inventory (NPI) scores. reliasmedia.comkarger.comjwatch.org The pooled analysis showed significant improvements in psychiatric and behavioral disturbances (NPI, p = 0.039; ADAS-Noncognitive Subscale, p = 0.0001). karger.com Furthermore, the performance of instrumental and basic activities of daily living (ADLs) also showed significant improvement (Disability Assessment for Dementia, p = 0.0002). karger.com It is important to note that in some instances, the "improvement" observed was characterized as a reduction in the rate of symptom worsening compared to placebo. researchgate.net

Table 1: Summary of Key Efficacy Outcomes in this compound Clinical Trials

| Outcome Domain | Assessment Tool(s) | Key Findings (vs. Placebo) | Relevant Citations |

| Cognitive Function | ADAS-Cog, MMSE | Significant improvement (e.g., 1.3-3.24 point gain on ADAS-Cog; p=0.0001 for 60/80 mg group) | portico.orgcochrane.orgreliasmedia.comkarger.combmj.comresearchgate.netjwatch.org |

| Global Function | CIBIC-Plus | Improvement in clinical global impression | cochrane.orgkarger.com |

| Behavioral Symptoms | NPI, ADAS-Noncognitive Subscale | Improvement, particularly in hallucinations (p=0.039, p=0.0001) | reliasmedia.comkarger.comjwatch.org |

| Activities of Daily Living | Disability Assessment for Dementia | Significant improvement (p=0.0002) | cochrane.orgkarger.com |

The impact of this compound therapy extended to the caregivers of patients with Alzheimer's disease. Treatment with this compound for 26 weeks significantly reduced the psychological burden experienced by caregivers of patients with mild to moderate AD. nih.govresearchgate.net This reduction was measured across several scales, including the Screen for Caregiver Burden (subjective scores), the cognitive subscale of Poulshock and Deimling, and an abridged version of the Relatives Stress Scale. nih.govresearchgate.net

While psychological burden decreased, there were no statistically significant differences in objective measures assessing the time spent in caregiving, with the exception of the caregiver's subjective impression of the change in time spent providing care during the trial. nih.govresearchgate.net Caregivers of patients treated with this compound reportedly spent approximately 30 minutes fewer per day on caregiving tasks compared to those whose patients received placebo. researchgate.net Although the largest benefits in caregiver burden were observed in the higher dose groups (e.g., 60/80 mg), followed by lower dose groups and then placebo, a statistically significant dose effect on caregiver burden was not found. nih.govresearchgate.net

Table 2: Impact of this compound on Caregiver Burden (MALT Trial)

| Burden Measure | Outcome (this compound vs. Placebo) | Note | Relevant Citations |

| Psychological Burden | Significantly reduced | Measured by SCB-subj, PD, aRSS | nih.govresearchgate.net |

| Time Spent in Caregiving | No statistically significant difference, except subjective impression | Caregivers spent ~30 min fewer/day (subjective) | nih.govresearchgate.net |

Despite promising efficacy results in various clinical trials, the development of this compound for Alzheimer's disease was ultimately discontinued (B1498344). cochrane.orgtandfonline.comcochranelibrary.comresearchgate.net The primary reason for this discontinuation was the emergence of concerns regarding neuromuscular dysfunction, which included instances of life-threatening respiratory failure and problems with neuromuscular transmission in a small proportion of patients. cochrane.orgtandfonline.comcochranelibrary.comresearchgate.net These issues were particularly noted at the higher, more efficacious doses of the drug. tandfonline.comresearchgate.net

This late-appearing toxicity was not related to cholinesterase inhibition but was instead identified as a potential manifestation of organophosphate-induced delayed neuropathy. researchgate.net Consequently, the pharmaceutical company, Bayer, withdrew its New Drug Application (NDA) to the FDA, leading to the halt of further development for this indication. cochrane.orgcochranelibrary.com

Impact on Caregiver Burden

Investigation of Drug Resistance Mechanisms

Research into drug resistance mechanisms for this compound primarily stems from its original application as an anthelmintic. This compound's anti-parasitic action against Schistosoma haematobium is attributed to its inhibition of acetylcholinesterase in the worm, which leads to the worm being swept to the lungs where it cannot develop. semanticscholar.org

Preliminary data suggests that strains of Schistosoma haematobium resistant to this compound may be emerging, particularly in regions like Kenya. researchgate.net The broader concern of drug resistance in helminths is significant, especially given the limited number of available drugs for parasitic infections. nih.gov However, specific investigations into drug resistance mechanisms of this compound in the context of Alzheimer's disease have not been a focus, given that its development for this indication was discontinued due to the aforementioned neuromuscular toxicities rather than issues of resistance in the human central nervous system.

Toxicological and Safety Profile of Metrifonate in Research

Cholinergic Toxicity and Neurological Manifestations

As an acetylcholinesterase inhibitor, Metrifonate's primary toxicological effects stem from the accumulation of acetylcholine (B1216132) (ACh) in the nervous system, leading to prolonged stimulation of cholinergic receptors. patsnap.compatsnap.com This can manifest as a range of neurological symptoms, varying in severity depending on the exposure level in research models. patsnap.com

Research studies have investigated the peripheral cholinergic effects of this compound. In rats, this compound has been shown to induce dose-dependent increases in peripheral cholinergic responses such as lacrimation and salivation, although its potency in inducing these effects was lower compared to some other cholinesterase inhibitors like tacrine (B349632) or rivastigmine (B141) in comparative studies. nih.gov While some studies using this compound in animals have reported low toxicity in warm-blooded animals, other research indicates that long-term use can lead to neuromuscular dysfunction. researchgate.netcore.ac.uk Gastrointestinal disturbances, including nausea, vomiting, and abdominal cramps, are also reported peripheral effects in research settings, which are often dose-dependent. patsnap.compatsnap.comresearchgate.net

This compound's ability to inhibit cholinesterase activity also extends to the central nervous system (CNS). Studies in rats have shown that this compound can reduce cholinesterase activity in the cerebral cortex and significantly increase extracellular acetylcholine levels in the brain, as measured by in vivo microdialysis. nih.govnih.gov While these central cholinergic effects are often associated with cognitive enhancement in animal models of cholinergic deficits, excessive accumulation of acetylcholine can lead to central neurological manifestations. nih.govnih.govutdallas.edu Common neurological effects observed in research, depending on dosage and duration of exposure, include headaches, dizziness, and confusion. In more severe research scenarios, muscle weakness, tremors, and seizures have been reported. patsnap.com Research also indicates that this compound can increase neocortical electroencephalogram (EEG) arousal in rats. inra.fr

Peripheral Cholinergic Effects

Neuromuscular Dysfunction and Respiratory Effects

A significant concern in this compound research has been the potential for neuromuscular dysfunction and respiratory effects. Studies, particularly those extending over longer durations, have reported instances of respiratory paralysis and issues with neuromuscular transmission. core.ac.ukcochranelibrary.com This neuromuscular dysfunction can be severe, sometimes requiring respiratory support in research subjects. core.ac.ukcochranelibrary.com The mechanism is linked to the prolonged inhibition of acetylcholinesterase at the neuromuscular junction, leading to excessive cholinergic stimulation and subsequent depolarization block. patsnap.com

Organophosphate-Induced Delayed Neuropathy (OPIDN) Research

Organophosphate-induced delayed neuropathy (OPIDN) is a distinct neurological syndrome that can occur days to weeks after acute exposure to certain organophosphates, characterized by peripheral neuropathy. stress.clecetoc.org The initiation of OPIDN is proposed to involve the phosphorylation of neurotoxic esterase (NTE). stress.clresearchgate.net Research has explored whether this compound, or its active metabolite dichlorvos (B1670471) (DDVP), induces OPIDN. DDVP has been reported to cause OPIDN in experimental animals. researchgate.net While some studies on this compound in hens (considered a sensitive model for organophosphate neurotoxicity) did not demonstrate signs of neurotoxicity, including neuromuscular toxicity, at various doses, other research indicates that DDVP, the active metabolite, is associated with NTE inhibition. stress.clresearchgate.net

Hematological and Cardiovascular Considerations in Research Settings

Research has also examined the effects of this compound on hematological and cardiovascular parameters. Studies have reported that this compound can depress plasma cholinesterase concentrations. drugfuture.com While some early research indicated no abnormal findings referable to hematopoietic tissues or the cardiovascular system, other studies have shown that this compound can induce changes in heart rate and blood pressure in research settings. patsnap.comphysiology.orgwho.int In some animal studies, the use of this compound (chlorophos) was associated with an increase in leukocyte count. neliti.com Blood-related effects, though rare, may include anemia, leukopenia, and thrombocytopenia in some research contexts. patsnap.com

Teratogenicity and Developmental Toxicity Studies

Teratogenicity and developmental toxicity studies have investigated the potential for this compound to cause adverse effects on fetal development. Early reports from the World Health Organization (WHO) indicated that this compound had not shown embryotoxicity or teratogenicity in some studies. drugfuture.comwho.int However, other research has presented conflicting findings. A study in guinea pigs examined the teratogenic effects of trichlorfon (B7771407) (this compound) on the brain, showing that minimal doses of 100 mg/kg on three consecutive days could produce hypoplasia in offspring. nih.gov The cerebellum was identified as the most vulnerable region, with reductions in weight also observed in the medulla and hypothalamus. nih.gov The most sensitive periods for inducing hypoplasia in the cerebellum were gestational days 42-44, and for the cortex, gestational days 48-50. nih.gov Another report described an infant born with massive hydrocephalus and a large meningomyelocele whose mother had been treated twice with this compound during the second month of pregnancy, postulating a possible link. drugfuture.com

Advanced Research Methodologies and Techniques Applied to Metrifonate Studies

In Vitro and In Vivo Models for Metrifonate Research

In vitro and in vivo models have been instrumental in understanding this compound's effects and its active metabolite, Dichlorvos (B1670471). In vitro studies often utilize cell lines and enzyme assays to investigate the direct inhibition of cholinesterases. For instance, this compound has been shown to inhibit rat brain and serum cholinesterase in vitro through its hydrolytic degradation product, Dichlorvos, with the inhibition showing pH dependence consistent with Dichlorvos formation. researchgate.netnih.gov Cell culture studies, including those with SH-SY5Y neuroblastoma cells and cultured rat cortical astrocytes, have been used to examine this compound's impact on processes like amyloid precursor protein (APP) processing and neurotrophic factor synthesis. nih.govresearchgate.net

In vivo models, primarily involving animal subjects such as rats and rabbits, are crucial for studying this compound's systemic effects and its impact on complex biological systems. These models have been used to assess its influence on cognitive function, neuronal activity, and cholinesterase inhibition in various tissues. For example, studies in rats have investigated the cognitive-enhancing properties of this compound and Dichlorvos using tasks like the Morris water escape task. nih.gov Chronic this compound treatment in aging rabbits has demonstrated reductions in red blood cell (RBC) acetylcholinesterase (AChE) activity and improvements in hippocampus-dependent tasks like trace eyeblink conditioning. nih.govuq.edu.auutdallas.edu Animal models also serve to study the compound's efficacy against parasitic infections, such as Schistosoma haematobium, and to understand its pharmacokinetics and cholinesterase inhibition in warm-blooded animals. researchgate.nettandfonline.comnih.gov

Neuroimaging Techniques in this compound Research

Neuroimaging techniques have provided insights into the cerebral effects of this compound, particularly in the context of neurodegenerative diseases. Positron Emission Tomography (PET) with [18F]-fluorodeoxyglucose (FDG-PET) has been employed to visualize changes in brain metabolism following this compound treatment. A study involving patients with mild to moderate Alzheimer's disease demonstrated that this compound treatment was associated with a significant metabolic increase in the dorsolateral frontoparietal network on the left side and bilateral temporal cortex. nih.gov This suggests that the cognitive benefits observed with cholinesterase inhibitor therapy are linked to increased metabolic activity in specific brain networks. nih.gov These techniques contribute to understanding how this compound influences brain function at a macroscopic level.

Biochemical Assays for Cholinesterase Activity and Metabolite Quantification

Biochemical assays are fundamental for quantifying cholinesterase activity and the levels of this compound and its metabolites in biological samples. The Ellman method, often with modifications, is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity in whole blood, erythrocytes, and plasma. who.intparasite-journal.orgepa.govresearchgate.net This method allows for the assessment of the degree and duration of cholinesterase inhibition by this compound and its active metabolite, Dichlorvos. researchgate.netnih.govresearchgate.netwho.int

For the quantification of this compound and Dichlorvos in biological matrices, various analytical methods are utilized. Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors like electron capture (ECD), nitrogen-phosphorus (NPD), flame photometric (PPD), or flame ionization (FID) is commonly employed. nih.govdntb.gov.uaresearchgate.netfao.org High-performance liquid chromatography (HPLC) with spectrophotometric detection and thin-layer chromatography (TLC) are also used. nih.govdntb.gov.ua These methods enable the determination of this compound and Dichlorvos concentrations in samples such as blood, plasma, urine, and tissues, often achieving detection limits in the sub-ppm to low-ppb range. nih.govdntb.gov.uaresearchgate.net Sample preparation often involves extraction with organic solvents or solid-phase extraction (SPE). nih.gov

The following table summarizes common analytical methods for Dichlorvos quantification in biological samples:

| Method | Sample Type | Detection Limit (Range) | Recovery (Range) | Reference |

| GC with various detectors (MS, ECD, NPD, PPD, FID) | Blood, Plasma, Tissues, Urine | Sub-ppm to low-ppb | 74-85% | nih.govdntb.gov.uaresearchgate.net |

| HPLC with spectrophotometric detection | Biological Samples | Not specified in detail | Not specified | nih.govdntb.gov.ua |

| TLC | Biological Samples | 1.2-1.5 µ g/spot (LOD) | Not specified | dntb.gov.ua |

Electrophysiological Studies of this compound's Effects on Neuronal Activity

Electrophysiological studies investigate the impact of this compound on neuronal activity, providing insights into its neuropharmacological effects. Techniques such as patch-clamp and extracellular recordings are used to measure changes in neuronal excitability and synaptic transmission. Studies have shown that this compound can increase neuronal excitability in CA1 pyramidal neurons of the hippocampus in both young and aging rabbits. nih.govuq.edu.au This effect is characterized by a significant decrease in the afterhyperpolarization (AHP) peak amplitude and accommodation, which are crucial for regulating neuronal firing patterns. nih.govuq.edu.au The observed decrements in AHP were reversible with atropine, suggesting a muscarinic receptor-mediated mechanism. nih.gov These findings indicate that this compound, by increasing acetylcholine (B1216132) levels, can modulate the electrical properties of neurons, potentially contributing to its cognitive-enhancing effects. nih.govuq.edu.au

Molecular Biology and Genetic Approaches in Resistance Research